molecular formula C10H13N5Na3O13P3 B12082269 Adenosine 5'-triphosphate trisodium salt

Adenosine 5'-triphosphate trisodium salt

Cat. No.: B12082269
M. Wt: 573.13 g/mol
InChI Key: VGTKNLQPBHGQOU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-triphosphate trisodium salt is a nucleotide that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including cellular respiration, muscle contraction, and biochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate trisodium salt can be synthesized through enzymatic methods or chemical synthesis. Enzymatic synthesis involves the use of enzymes such as adenylate kinase and pyruvate kinase to catalyze the formation of adenosine 5’-triphosphate from adenosine diphosphate and inorganic phosphate. Chemical synthesis involves the phosphorylation of adenosine monophosphate using phosphorylating agents like phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate trisodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce adenosine 5’-triphosphate, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water and enzymes like ATPases, resulting in the formation of adenosine diphosphate and inorganic phosphate.

    Phosphorylation: Adenosine 5’-triphosphate can donate its phosphate groups to other molecules in the presence of kinases.

    Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of reactive oxygen species.

Major Products Formed:

Scientific Research Applications

Adenosine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-triphosphate trisodium salt exerts its effects by acting as a primary energy carrier in cells. It transfers energy by hydrolyzing its high-energy phosphate bonds, releasing energy that is used to drive various cellular processes. The compound interacts with molecular targets such as ATPases, kinases, and adenylate cyclase, which are involved in energy metabolism, signal transduction, and cellular regulation .

Comparison with Similar Compounds

    Adenosine diphosphate (ADP): Similar structure but with two phosphate groups.

    Adenosine monophosphate (AMP): Contains only one phosphate group.

    Guanosine triphosphate (GTP): Similar structure but with guanine instead of adenine.

Uniqueness: Adenosine 5’-triphosphate trisodium salt is unique due to its role as the primary energy currency in cells. Unlike other nucleotides, it has three phosphate groups, which allows it to store and transfer more energy. Its ability to participate in a wide range of biochemical reactions makes it indispensable for cellular function .

Properties

Molecular Formula

C10H13N5Na3O13P3

Molecular Weight

573.13 g/mol

IUPAC Name

trisodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3

InChI Key

VGTKNLQPBHGQOU-UHFFFAOYSA-K

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.